

Application Notes and Protocols for the Analytical Detection of Catharanthine and Vindoline

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Compound of Interest

Compound Name: Catharanthine tartrate

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This document provides detailed application notes and protocols for the qualitative and quantitative analysis of catharanthine and vindoline, two key terpenoid indole alkaloids and precursors to the anticancer drugs vinblastine and vincristine. The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the simultaneous separation and quantification of catharanthine and vindoline in various matrices, particularly from the leaves of *Catharanthus roseus*.

Quantitative Data Summary

Analyte	Linearity Range	LOD (µg/mL)	LOQ (µg/mL)	Recovery (%)	RSD (%)	Source
Catharanthine	0.25 - 25 µg/mL	18	56	98%	1.33	[1][2][3]
Vindoline	0.25 - 25 µg/mL	10	32	98%	1.13	[1][2][3]
Catharanthine	0.03 - 1 mg/mL	-	-	97.0%	1.37	[4][5]
Vindoline	0.03 - 1 mg/mL	-	-	96.8%	1.53	[4][5]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Experimental Protocols

This protocol is based on the method described by Gupta et al. (2005).[\[1\]\[2\]\[3\]](#)

Sample Preparation (from Plant Material):

- Obtain and powder the dried leaves of *C. roseus*.
- Extract 5 g of the powdered leaf material three times with 30 mL of 90% ethanol for 12 hours each time at room temperature.[\[1\]](#)
- Filter the ethanol extract and concentrate it in vacuo to 10 mL.[\[1\]](#)
- Dilute the concentrate with 10 mL of water and acidify with 10 mL of 3% HCl.[\[1\]](#)
- Wash the acidic solution three times with 30 mL of hexane to remove non-polar compounds.[\[1\]](#)
- Basify the aqueous portion to pH 8.5 with ammonia.[\[1\]](#)
- Extract the alkaloids three times with 30 mL of chloroform.[\[1\]](#)

- Wash the combined chloroform extract with water, dry it over anhydrous sodium sulfate, and concentrate under vacuum.[\[1\]](#)
- Redissolve the final residue in 10 mL of methanol for HPLC analysis.[\[1\]](#)

Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., Merck Chromolith Performance RP-18e, 100 x 4.6 mm).[\[1\]](#)[\[2\]](#)
- HPLC grade acetonitrile, methanol, glacial acetic acid, sodium dihydrogen orthophosphate, and water.
- Standard reference compounds of catharanthine and vindoline.

Chromatographic Conditions:

- Mobile Phase: Acetonitrile and 0.1M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v), adjusted to pH 3.5.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Flow Rate: 1.2 mL/min.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Detection Wavelength: 254 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Injection Volume: 10-20 μ L.
- Column Temperature: 30 $^{\circ}$ C.[\[6\]](#)
- Mode: Isocratic.[\[2\]](#)[\[3\]](#)

Step-by-Step Procedure:

- Prepare the mobile phase and degas it before use.
- Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

- Prepare a series of standard solutions of catharanthine and vindoline in methanol (e.g., 0.25 to 25 µg/mL) to generate a calibration curve.[\[1\]](#)[\[2\]](#)
- Inject the standard solutions and the prepared sample extracts into the HPLC system.
- Identify the peaks of catharanthine and vindoline in the sample chromatogram by comparing their retention times with those of the standards.
- Quantify the amount of each alkaloid in the sample by using the calibration curve.

This protocol provides an alternative gradient elution method.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

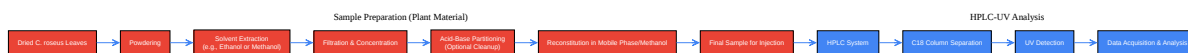
Sample Preparation (from Plant Material):

- Freeze-dry and grind the leaf samples into a fine powder.[\[6\]](#)[\[7\]](#)
- Extract 100 mg of the powder with 1 mL of 95% methanol for 60 minutes at room temperature.[\[6\]](#)[\[7\]](#)
- Centrifuge the mixture at 10,000 rpm for 15 minutes.[\[6\]](#)[\[7\]](#)
- Collect the supernatant for HPLC analysis.[\[6\]](#)[\[7\]](#)

Chromatographic Conditions:

- Column: C18 column (e.g., Waters (5)C18-MS-II, 4.6 mm x 250 mm).[\[4\]](#)[\[5\]](#)
- Mobile Phase: Methanol and 1% (v/v) diethylamine solution adjusted to pH 7.3 with phosphate (for gradient elution).[\[4\]](#)[\[5\]](#)
- Detection Wavelength: 220 nm for simultaneous detection[\[4\]](#)[\[5\]](#), or 310 nm for vindoline and 280 nm for catharanthine.[\[6\]](#)[\[7\]](#)
- Flow Rate: 1.0 mL/min.[\[6\]](#)
- Column Temperature: 25 °C.[\[4\]](#)[\[5\]](#)

Experimental Workflow Diagram



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Caption: Workflow for the preparation and HPLC-UV analysis of catharanthine and vindoline from plant material.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for analyzing complex matrices like plasma and for pharmacokinetic studies.

Quantitative Data Summary

Analyte	Matrix	Recovery (%)	Intra-day Precision (CV%)	Inter-day Precision (CV%)	Accuracy (%)	Source
Catharanthine	Rat	88.5 -	<15%	<15%	93.8 -	[8]
	Plasma	96.5%				
Vindoline	Rat	87.3 -	<15%	<15%	93.8 -	[8]
	Plasma	92.6%				

CV: Coefficient of Variation

Experimental Protocol

This protocol is based on the method for analysis in rat plasma.[8]

Sample Preparation (from Plasma):

- To a 100 μ L plasma sample, add the internal standard.

- Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS analysis.

Instrumentation and Materials:

- Liquid Chromatography system coupled with a Mass Spectrometer (e.g., with an electrospray ionization source).
- C18 column (e.g., 2.1 x 50 mm, 3.5 μ m).[\[8\]](#)
- Acetonitrile (LC-MS grade) and formic acid.

Chromatographic and MS Conditions:

- Mobile Phase: Acetonitrile and 0.1% formic acid in water, with a gradient elution.[\[8\]](#)
- Flow Rate: 0.4 mL/min.[\[8\]](#)
- MS Ionization Mode: Positive Electrospray Ionization (ESI+).[\[8\]](#)
- MS Detection Mode: Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
[\[9\]](#)[\[10\]](#)
 - MRM Transitions (example):[\[9\]](#)
 - Catharanthine: m/z 337 -> 144
 - Vindoline: m/z 457 -> 397

Step-by-Step Procedure:

- Prepare the mobile phases and prime the LC system.
- Equilibrate the column with the initial mobile phase conditions.

- Optimize the mass spectrometer parameters (e.g., ion source voltage, temperature) by infusing standard solutions of catharanthine and vindoline.[10]
- Inject the prepared standards and plasma samples.
- Identify and quantify the analytes based on their specific retention times and mass-to-charge ratios (or MRM transitions).

Experimental Workflow Diagram



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Caption: Workflow for the preparation and LC-MS analysis of catharanthine and vindoline from plasma samples.

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective method for the qualitative screening and semi-quantitative estimation of catharanthine and vindoline. It is particularly useful for rapid analysis of plant extracts.

Experimental Protocol

Sample Preparation:

- Prepare a concentrated methanolic or ethanolic extract from the plant material as described in the HPLC section.

Instrumentation and Materials:

- Pre-coated silica gel 60 F254 TLC plates.

- TLC developing chamber.
- Capillary tubes or automatic TLC sampler for application.
- UV lamp for visualization (254 nm and 366 nm).
- Spraying reagent (e.g., Cerium Ammonium Sulphate).[\[11\]](#)

Chromatographic Conditions:

- Stationary Phase: Silica gel 60 F254.
- Mobile Phase (Solvent System):
 - System 1: Toluene-methanol-diethylamine (8.75:0.75:0.5, v/v/v).[\[12\]](#)
 - System 2: Ethyl acetate:Benzene:Methanol:25% Ammonia solution (100:5:5:3, v/v/v/v).[\[11\]](#)
 - System 3: Petroleum ether, ethyl acetate, acetone, and ethanol (70:20:10:1 v/v/v/v).[\[13\]](#)

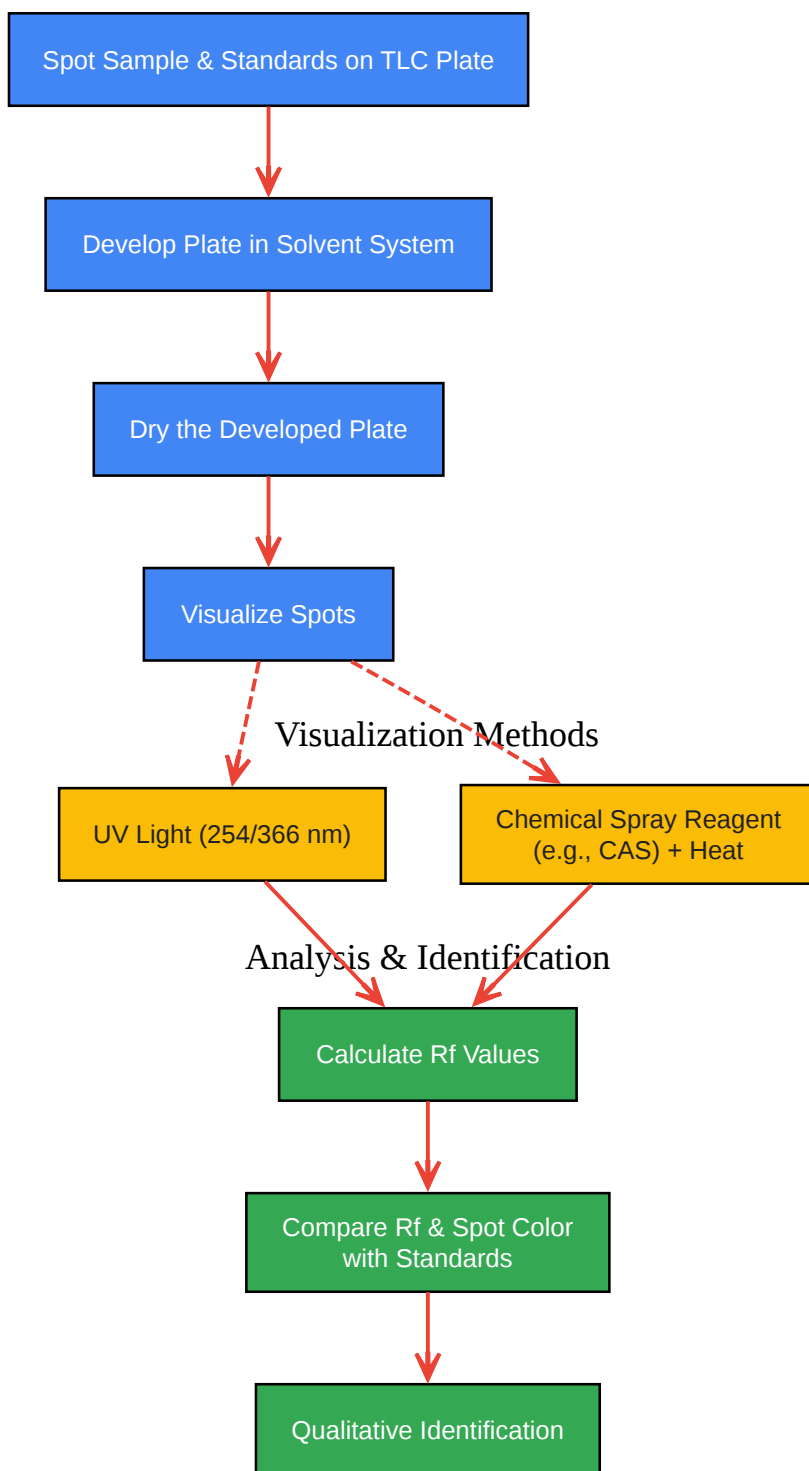
Step-by-Step Procedure:

- Activate the TLC plate by heating it in an oven.
- Spot the standard solutions of catharanthine and vindoline and the sample extracts onto the baseline of the TLC plate.
- Place the plate in a developing chamber saturated with the chosen mobile phase.
- Allow the solvent front to move up the plate until it is approximately 1 cm from the top.
- Remove the plate from the chamber and dry it.
- Visualize the spots under a UV lamp (254 nm and 366 nm).
- Alternatively, spray the plate with a suitable visualizing agent (e.g., Cerium Ammonium Sulphate) and heat to develop colored spots.[\[11\]](#)

- Calculate the R_f (Retardation factor) values for the spots and compare them with the standards for identification. The R_f value for vindoline has been reported as approximately 0.40-0.42.[13]

Logical Relationship Diagram

TLC Procedure

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Caption: Logical flow of the Thin-Layer Chromatography (TLC) analysis process from sample application to identification.

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